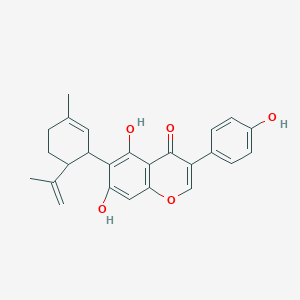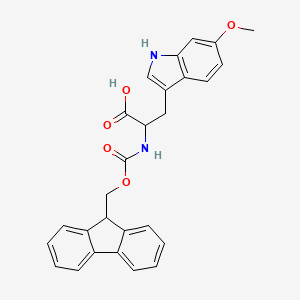
N-Fmoc-6-Methoxy-DL-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-6-Methoxy-DL-Tryptophan: ist ein Derivat von Tryptophan, einer essentiellen Aminosäure. Die Verbindung zeichnet sich durch die Anwesenheit einer Fluorenylmethyloxycarbonyl (Fmoc)-Schutzgruppe und einer Methoxygruppe an der 6-Position des Indolrings aus. Ihre Summenformel lautet C27H24N2O5 und ihr Molekulargewicht beträgt 456,49 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-Fmoc-6-Methoxy-DL-Tryptophan beinhaltet typischerweise die Schutz der Aminogruppe von Tryptophan mit der Fmoc-Gruppe. Dies kann durch die Reaktion von Tryptophan mit Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl) in Gegenwart einer Base wie Natriumhydrogencarbonat in einer wässrigen Dioxanlösung erreicht werden . Die Methoxygruppe wird an der 6-Position des Indolrings durch eine Methylierungsreaktion mit einem geeigneten Methylierungsmittel eingeführt .
Industrielle Herstellungsverfahren: Die industrielle Herstellung von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Peptidsynthesizern und Festphasen-Peptidsynthese (SPPS)-Techniken. Die Fmoc-Gruppe wird mit einer Lösung aus 20% Piperidin in N,N-Dimethylformamid (DMF) entfernt .
Chemische Reaktionsanalyse
Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Indolring kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden.
Substitution: Die Methoxygruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden:
Oxidation: Oxidierte Derivate des Indolrings.
Reduktion: Reduzierte Formen der Verbindung mit veränderten funktionellen Gruppen.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die die Methoxygruppe ersetzen.
Analyse Chemischer Reaktionen
Types of Reactions: N-Fmoc-6-Methoxy-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-6-Methoxy-DL-Tryptophan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der Peptidsynthese und als Vorläufer für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Aufgrund seiner strukturellen Ähnlichkeit mit Tryptophan wird es in der Untersuchung von Protein-Protein-Interaktionen und Enzym-Substrat-Interaktionen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Rolle in der Arzneimittelforschung und -entwicklung.
Industrie: Wird bei der Herstellung von Pharmazeutika und als Reagenz in chemischen Herstellungsprozessen verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:
Wirkmechanismus
The mechanism of action of N-Fmoc-6-Methoxy-DL-tryptophan involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
N-Fmoc-6-Methoxy-L-Tryptophan: Ähnlich in der Struktur, unterscheidet sich jedoch in der Stereochemie des Tryptophan-Anteils.
Fmoc-Tryptophan: Es fehlt die Methoxygruppe an der 6-Position.
N-Fmoc-Tryptophan: Es fehlen sowohl die Methoxygruppe als auch die spezifische Stereochemie von N-Fmoc-6-Methoxy-DL-Tryptophan.
Einzigartigkeit: this compound ist einzigartig aufgrund des Vorhandenseins sowohl der Fmoc-Schutzgruppe als auch der Methoxygruppe an der 6-Position des Indolrings. Diese Kombination verleiht spezifische chemische Eigenschaften und Reaktivität, die in der Peptidsynthese und anderen chemischen Anwendungen wertvoll sind .
Eigenschaften
Molekularformel |
C27H24N2O5 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C27H24N2O5/c1-33-17-10-11-18-16(14-28-24(18)13-17)12-25(26(30)31)29-27(32)34-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31) |
InChI-Schlüssel |
RHZGGMPKOBZXJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


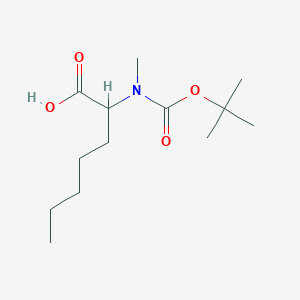
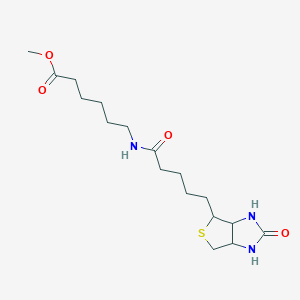

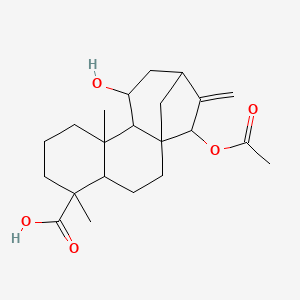
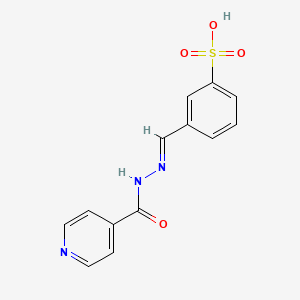
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
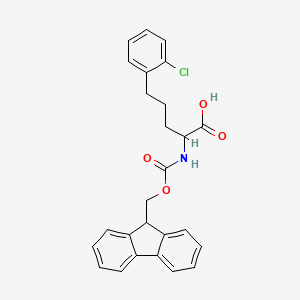
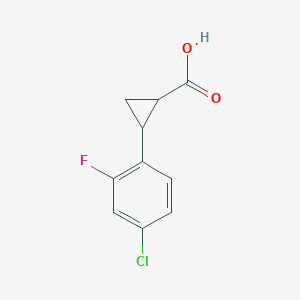

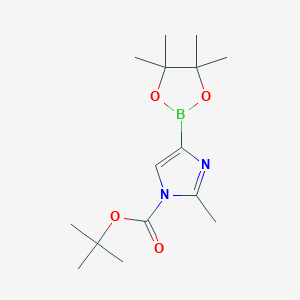
![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)


